Cas no 2228167-72-2 (1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol)

1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol is a brominated pyridine derivative featuring a tertiary alcohol functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the hydroxyl group offers a handle for further derivatization. The sterically hindered 2-methylpropan-2-ol moiety contributes to stability, reducing unwanted side reactions. The compound’s well-defined structure and functional group compatibility make it valuable for constructing complex heterocyclic frameworks. It is typically handled under inert conditions due to its sensitivity to moisture and air.
1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol structure
2228167-72-2 structure
Product Name:1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol
CAS No:2228167-72-2
MF:C9H12BrNO
MW:230.10168170929
CID:6593052
PubChem ID:165644765
Update Time:2025-05-20

1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2228167-72-2
    • EN300-1905776
    • 1-(6-bromopyridin-3-yl)-2-methylpropan-2-ol
    • 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol
    • Inchi: 1S/C9H12BrNO/c1-9(2,12)5-7-3-4-8(10)11-6-7/h3-4,6,12H,5H2,1-2H3
    • InChI Key: ZHSYYNWJDYJEAP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)CC(C)(C)O

Computed Properties

  • Exact Mass: 229.01023g/mol
  • Monoisotopic Mass: 229.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol

Chemical Profile of 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol (CAS No: 2228167-72-2)

1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol, identified by its CAS number 2228167-72-2, is a significant compound in the realm of pharmaceutical and chemical synthesis. This molecule, featuring a bromopyridine moiety linked to an isobutyl alcohol backbone, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of the bromine substituent at the 6-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure, characterized by a tertiary alcohol group at the 2-position of the isobutyl chain, offers unique opportunities for further functionalization. This dual functionality—combining the electrophilic nature of the bromopyridine ring with the nucleophilic potential of the alcohol—makes it a promising candidate for various synthetic pathways. Researchers have leveraged these properties to explore its utility in constructing biologically active scaffolds, particularly in the development of small-molecule drugs targeting neurological and inflammatory disorders.

Recent advancements in synthetic methodologies have highlighted the role of 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol in cross-coupling reactions. The bromine atom serves as an excellent handle for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems, respectively. These transformations have been instrumental in generating novel pharmacophores with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where precise modulation of the pyridine ring substituents can fine-tune enzyme inhibition profiles.

The isobutyl alcohol moiety in 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol also contributes to its synthetic value. The tertiary alcohol can undergo various transformations, including etherification, esterification, and oxidation, allowing for the introduction of diverse functional groups. This flexibility has been exploited in designing prodrugs and drug candidates where solubility and metabolic stability are critical factors. Additionally, the compound's ability to form stable complexes with metal ions has opened avenues for its use in metallodrug development, where metal-porphyrin or metal-peptide complexes exhibit therapeutic potential.

In the context of drug discovery, 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol has been employed as a key building block in fragment-based drug design. By integrating this scaffold into larger molecular frameworks, researchers can rapidly screen libraries of compounds for biological activity. The bromopyridine core provides a pre-defined pharmacophore that can be modified to interact with specific target proteins. This approach has been particularly successful in identifying inhibitors of protein-protein interactions (PPIs), which are often challenging to target with traditional small-molecule drugs.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies have utilized derivatives of 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol in developing novel therapeutics that address unmet medical needs. For example, modifications to the pyridine ring have led to compounds with improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced toxicity. Furthermore, agrochemical researchers have explored analogs of this molecule for their potential as pesticides or herbicides, where structural modifications can influence bioactivity against specific pests while minimizing environmental impact.

From a computational chemistry perspective, 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity trends, aiding in the rational design of next-generation derivatives. These computational approaches are complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structural integrity and conformational preferences of synthesized compounds.

The future prospects of 1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol are promising, with ongoing research exploring its role in emerging therapeutic areas such as immunotherapy and gene editing. By integrating this compound into nucleic acid delivery systems or immunomodulatory agents, scientists aim to develop innovative treatments for complex diseases like cancer and autoimmune disorders. The adaptability of its molecular framework ensures that it will remain a cornerstone in synthetic chemistry for years to come.

In summary,1-(6-Bromopyridin-3-yl)-2-methylpropan-2-ol (CAS No: 2228167-72-2) represents a versatile and multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic manipulations, making it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule,1-(6-Bromopyridin-3-ytl)-2-methylpropan--lcohol will undoubtedly play a pivotal role in shaping the future landscape of chemical innovation.

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